structure elucidation of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
structure elucidation of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
An In-Depth Technical Guide to the Structure Elucidation of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[2] The synthesis of novel analogs, such as 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, represents a key step in developing new drug candidates.[3] However, the introduction of reactive moieties and complex substitution patterns necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm the molecular structure. Misidentification of a lead compound can have profound consequences on subsequent research and development efforts.
This technical guide provides a comprehensive, field-proven strategy for the complete . Moving beyond a simple recitation of techniques, this document details the causality behind experimental choices and demonstrates how data from orthogonal analytical methods are integrated to build an unassailable structural proof. We will proceed from foundational molecular formula determination to the intricate mapping of atomic connectivity, presenting a self-validating system for researchers engaged in small molecule synthesis and characterization.
Foundational Analysis: Mass Spectrometry for Molecular Formula Determination
The first and most critical step in structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with high accuracy and precision.[4]
Causality of Technique Selection
Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental compositions (isobars). For a molecule containing bromine, HRMS is also essential for observing the characteristic isotopic pattern, which provides a high-confidence confirmation of the presence of a single bromine atom.[5] Electrospray Ionization (ESI) is selected as the ionization technique due to its soft nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, a prerequisite for accurate mass measurement.[6]
Predicted Mass Spectrometry Data
The expected molecular formula is C₁₀H₆BrF₂NO. The monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₆BrF₂NO |
| Calculated Monoisotopic Mass [M+H]⁺ | 273.9672 u |
| Molecular Weight (Average) | 274.06 g/mol [7] |
| Isotopic Signature | [M+H]⁺ and [M+2+H]⁺ in ~1:1 ratio |
The presence of bromine (with its two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) is expected to produce a distinct doublet peak for the molecular ion, where the [M+H]⁺ and [M+2+H]⁺ ions have a mass difference of approximately 2 Da and a relative intensity ratio of nearly 1:1.[8] This pattern is a powerful diagnostic tool.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
-
Chromatography:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Resolution: >60,000 FWHM.
-
Data Analysis: Extract the accurate mass for the peak corresponding to the compound. Compare the measured mass to the theoretical mass for the [M+H]⁺ adduct (C₁₀H₆BrF₂NOH⁺). The mass error should be below 5 ppm. Verify the ~1:1 intensity ratio for the A and A+2 isotopic peaks.
-
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[9]
Causality of Technique Selection
For 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, IR spectroscopy serves as a quick validation of key structural features. The presence of a carbonyl (C=O) group from the quinolinone ring, an N-H bond from the lactam tautomer, aromatic C-H bonds, and C-F bonds should all give rise to characteristic absorption bands.[10] The absence of certain bands can be equally informative, helping to rule out alternative structures or impurities.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (lactam) | 3200-3000 (broad) | Hydrogen bonding in the solid state broadens this peak. |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds in the quinoline ring. |
| Carbonyl (C=O) Stretch | 1680-1650 | Conjugated amide (lactam) carbonyl. |
| Aromatic C=C Stretch | 1620-1580 | Multiple bands are expected for the quinoline ring system.[11] |
| C-F Stretch | 1250-1100 | Strong absorptions from the two fluorine substituents. |
| C-Br Stretch | 650-550 | Typically a weaker absorption in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.[9]
-
Data Analysis: Identify the characteristic absorption peaks and correlate them with the expected functional groups.
Mapping the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS and IR provide the molecular formula and functional groups, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms.[12] It is the most powerful tool for unambiguous structure determination.[12]
Logical Workflow for NMR Analysis
The following diagram outlines the systematic approach to NMR data interpretation for comprehensive structure elucidation.
Caption: A systematic workflow for structure elucidation using NMR spectroscopy.
Proton NMR (¹H NMR) Spectroscopy
¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[13][14]
Solvent: DMSO-d₆ (chosen for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H). Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-N₁ | ~11.5 | broad singlet | 1H | The acidic proton of the lactam, often broad due to exchange. |
| H-5 | ~7.5 | doublet | 1H | Aromatic proton adjacent to a fluorine-bearing carbon (C-7). Coupled to H-6. |
| H-6 | ~7.3 | doublet of doublets (dd) | 1H | Aromatic proton coupled to both H-5 and the fluorine at C-7. |
| H-3 | ~6.5 | singlet | 1H | Vinylic proton on the quinolinone ring, isolated from other protons. |
| CH₂Br | ~4.7 | singlet | 2H | Methylene protons adjacent to an electron-withdrawing bromine atom and an aromatic ring.[15] |
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or TMS. Integrate the signals to determine the relative proton counts.
Carbon NMR (¹³C NMR and DEPT) Spectroscopy
¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C-2 (C=O) | ~162 | None | Carbonyl carbon of the lactam. |
| C-7, C-8 | ~150-145 (d) | None | Aromatic carbons directly bonded to fluorine, exhibiting large C-F coupling. |
| C-4, C-8a, C-4a | ~140-120 | None | Quaternary aromatic and vinylic carbons. |
| C-5, C-6 | ~120-110 | Positive | Aromatic CH carbons. |
| C-3 | ~115 | Positive | Vinylic CH carbon. |
| C-CH₂Br | ~30 | Negative | Aliphatic CH₂ carbon, shifted downfield by the attached bromine. |
2D NMR (COSY & HSQC) Spectroscopy
2D NMR experiments are essential for confirming the connectivity established from 1D spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[16] A cross-peak between H-5 and H-6 would be expected, confirming their adjacency on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals (e.g., correlating the signal at δ ~4.7 ppm to the carbon at δ ~30 ppm confirms the CH₂Br group).
Caption: Predicted key ¹H-¹H COSY correlation in the aromatic region.
Corroborative Evidence: Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (in this case, the molecular ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the connectivity of the proposed structure.[17]
Causality of Technique Selection
The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments (ions and neutral losses).[18] For this molecule, the bromomethyl group is a likely site for initial fragmentation due to the relative lability of the C-Br bond.[19]
Proposed Fragmentation Pathway
The diagram below illustrates a plausible fragmentation pathway initiated by the loss of the bromine radical.
Caption: A proposed key fragmentation pathway for MS/MS analysis.
-
Precursor Ion Selection: The isotopic cluster at m/z 274/276 is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected ions are fragmented in a collision cell.
-
Key Fragmentation: The most likely initial fragmentation is the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable benzylic-type carbocation at m/z 195.
-
Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the quinolinone ring is a common fragmentation pathway for such systems, which would yield an ion at m/z 167.
Observing these specific fragments would provide strong, independent evidence supporting the proposed structure.
Conclusion: Integrated Structural Verification
The structure of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is confirmed through the systematic integration of data from multiple, orthogonal analytical techniques.
-
HRMS establishes the correct elemental composition (C₁₀H₆BrF₂NO) and confirms the presence of a single bromine atom via the characteristic A/A+2 isotopic pattern.
-
IR Spectroscopy verifies the presence of key functional groups: a lactam N-H, a conjugated carbonyl (C=O), aromatic rings, and C-F bonds.
-
1D and 2D NMR Spectroscopy provides the definitive structural map, identifying all unique proton and carbon environments and confirming their connectivity through scalar coupling (COSY) and direct bonding (HSQC).
-
Tandem MS corroborates the structure by showing a logical fragmentation pattern, notably the characteristic loss of the bromine atom.
This comprehensive approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for further research and development activities.
References
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]
-
Zhang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(23), 8206. Available at: [Link]
-
Clark, J. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]
-
Fiehn Lab. Structure Elucidation of Small Molecules. Available at: [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]
-
ResearchGate. The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). Available at: [Link]
-
Olasunkanmi, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 18131-18151. Available at: [Link]
- Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
ResearchGate. (2025). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
- Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
-
ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Chemistry Steps. NMR spectroscopy – An Easy Introduction. Available at: [Link]
-
Supporting Information. 1H NMR spectrum of 4-(tosyloxy)benzoic acid (21). Available at: [Link]
-
NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]
-
Digital Commons @ University of Rhode Island. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]
- Google Patents. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.
-
Supporting Information. Copies of 1H and 13C NMR Spectra of Products. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one | 953070-72-9 [chemicalbook.com]
- 8. whitman.edu [whitman.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. azooptics.com [azooptics.com]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. pittcon.org [pittcon.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
